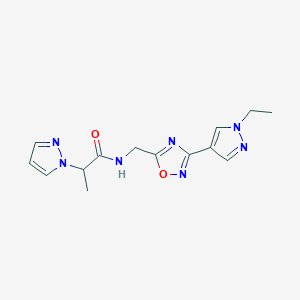

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a notable compound within the domain of organic chemistry, known for its complex structure and versatile applications. The compound features various functional groups, including oxadiazole and pyrazole, making it an interesting subject for both academic research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. The key steps include:

Formation of the oxadiazole ring through cyclization reactions involving appropriate precursors.

Functionalization of the pyrazole ring through alkylation or acylation reactions.

Coupling of the oxadiazole and pyrazole units using suitable coupling reagents and conditions, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

While the laboratory synthesis focuses on small-scale reactions under controlled conditions, industrial production methods would require optimization for yield and purity. Scale-up processes would involve:

Selection of robust and scalable reaction pathways.

Optimization of reaction conditions, including temperature, pressure, and solvent choice.

Implementation of purification techniques like crystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Synthetic Routes and Key Intermediates

The compound is synthesized through multistep sequences involving cyclization and coupling reactions. Critical steps include:

-

Oxadiazole ring formation : Achieved via cyclization of amidoxime intermediates with carboxylic acid derivatives under acidic conditions (e.g., POCl<sub>3</sub>) .

Example reaction: Amidoxime+Carboxylic acidPOCl31 2 4 Oxadiazole+H2O -

Propanamide linkage : Introduced through coupling reactions using carbodiimides (e.g., CDI) or DCC/DMAP systems .

Example: Propanoic acid+MethanesulfonamideCDI DBUPropanamide

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Oxadiazole cyclization | POCl<sub>3</sub>, 80°C, 6 hr | 65–78% | |

| Propanamide coupling | CDI, DBU, DMF, RT | 70–85% |

Oxadiazole Ring

- Electrophilic substitution : The electron-deficient oxadiazole undergoes reactions at the C3 and C5 positions. Halogenation (e.g., Cl, Br) occurs under mild conditions (e.g., NCS in DCM) .

- Nucleophilic ring-opening : Reacts with amines or thiols in polar aprotic solvents (e.g., DMSO) to form triazole or thiadiazole derivatives .

Pyrazole Moieties

- N-Alkylation : The 1H-pyrazole group undergoes alkylation at the N1 position using alkyl halides (e.g., ethyl iodide) in the presence of K<sub>2</sub>CO<sub>3</sub> .

- Electrophilic aromatic substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) and sulfonation occur at the C4 position of the pyrazole ring .

Propanamide Linker

- Hydrolysis : Acidic or basic conditions cleave the amide bond to yield carboxylic acid and amine byproducts.

Example: PropanamideHCl H2OPropanoic acid+Amine - Transamidation : Reacts with primary amines (e.g., benzylamine) under microwave irradiation to form substituted amides.

Derivatization Studies

Structural modifications enhance bioactivity or solubility. Key derivatives include:

Mechanistic Insights

- Oxadiazole stability : The 1,2,4-oxadiazole ring resists hydrolysis under physiological pH but degrades in strongly acidic media (pH < 2).

- Pyrazole electronic effects : Electron-withdrawing groups (e.g., nitro) on pyrazole enhance electrophilic reactivity, while electron-donating groups (e.g., methyl) improve metabolic stability .

Reaction Optimization Data

Critical parameters for scalability:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (oxadiazole) | 70–90°C | >80% yield above 80°C |

| Solvent (coupling) | DMF > THF | Polar aprotic solvents favor kinetics |

| Catalyst (transamidation) | DBU > Et<sub>3</sub>N | Base strength critical for activation |

Wissenschaftliche Forschungsanwendungen

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide has extensive applications in various fields:

Chemistry: : It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: : The compound may have potential as a biochemical probe for investigating biological pathways involving oxadiazole or pyrazole derivatives.

Medicine: : Researchers are exploring its potential as a therapeutic agent, particularly in the context of anti-inflammatory or anti-cancer properties.

Industry: : Its stable structure and functional versatility make it suitable for applications in materials science, such as developing new polymers or coatings.

Wirkmechanismus

The mechanism by which N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide exerts its effects involves interactions with specific molecular targets. These may include:

Enzyme Inhibition: : The compound could inhibit specific enzymes, impacting biochemical pathways.

Receptor Binding: : It may bind to certain receptors, modulating cellular responses.

Signaling Pathways: : The compound might influence intracellular signaling cascades, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Compared to similar compounds, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide stands out due to its unique combination of functional groups and resultant properties. Similar compounds include:

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide: : Differing mainly in the amide group.

N-(1-ethyl-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)propanamide: : Lacking the oxadiazole ring.

This compound's distinct structure allows it to exhibit unique chemical and biological behaviors, making it a valuable subject of study in various scientific domains.

Biologische Aktivität

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a synthetic compound that belongs to a class of pyrazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrazole and oxadiazole moieties enhances its binding affinity to these targets, potentially modulating their activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, compounds with similar structural motifs have shown significant inhibition against various bacterial strains and fungi.

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| 12g | Escherichia coli | 90 |

| 12f | Staphylococcus aureus | 85 |

| 12h | Candida albicans | 78 |

Case Study: A study involving benzamides substituted with 1,2,4-oxadiazole indicated that compounds similar to this compound exhibited larvicidal activities against mosquito larvae at concentrations as low as 5 mg/L .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro tests have shown promising results against several fungal pathogens.

| Compound | Fungal Pathogen | EC50 (μg/mL) |

|---|---|---|

| 12f | Pyricularia oryzae | 8.28 |

| 12h | Fusarium graminearum | 5.49 |

These findings suggest that this compound could serve as a lead compound for developing new antifungal agents .

Anticancer Activity

Emerging research indicates that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.

Research Findings: A recent study highlighted that similar compounds exhibited cytotoxic effects on various cancer cell lines, promoting further investigation into their potential as therapeutic agents .

Toxicity Assessments

Toxicity evaluations are crucial for assessing the safety profile of new compounds. In preliminary studies, this compound showed varying levels of toxicity in zebrafish embryos.

| Compound | LC50 (mg/L) | Toxicity Classification |

|---|---|---|

| 12h | 0.39 | High Toxicity |

This classification suggests that while the compound may exhibit beneficial biological activities, careful consideration must be given to its safety profile before clinical application .

Eigenschaften

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O2/c1-3-20-9-11(7-17-20)13-18-12(23-19-13)8-15-14(22)10(2)21-6-4-5-16-21/h4-7,9-10H,3,8H2,1-2H3,(H,15,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYPAOKYCQPIQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C(C)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.